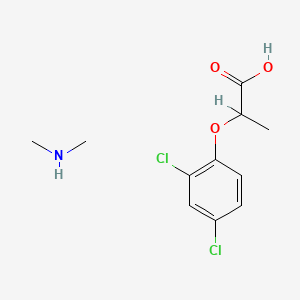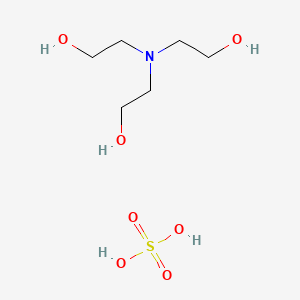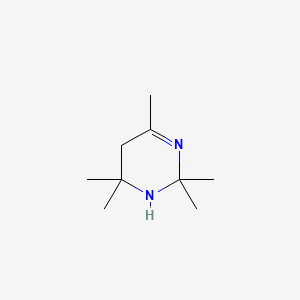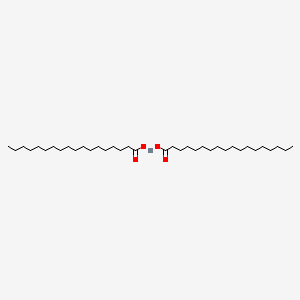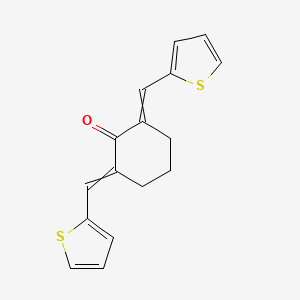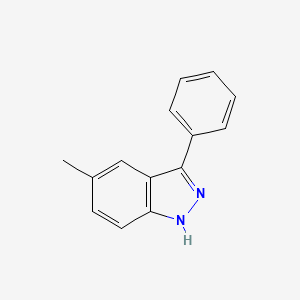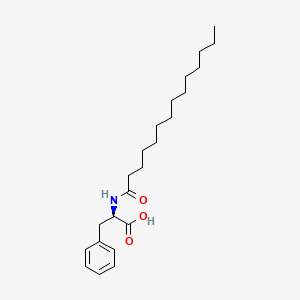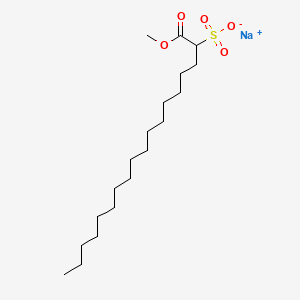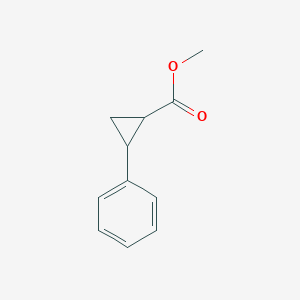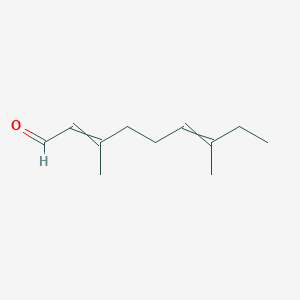
3,7-Dimethylnona-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylnona-2,6-dienal is an organic compound with the molecular formula C11H18O. It is a colorless liquid with a fruity aroma, commonly used as a fragrance and flavoring agent . This compound is also known for its presence in various essential oils and its application in the perfume industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnona-2,6-dienal can be achieved through a two-step process starting from 3,7-dimethylnon-6-en-1-yn-3-ol . The first step involves the conversion of 3,7-dimethylnon-6-en-1-yn-3-ol to this compound through a series of chemical reactions under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity . The process may include catalytic hydrogenation, oxidation, and other techniques to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylnona-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: 3,7-Dimethylnona-2,6-dienoic acid.
Reduction: 3,7-Dimethylnona-2,6-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylnona-2,6-dienal has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 3,7-Dimethylnona-2,6-dienal involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects . The aldehyde group plays a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylnona-2,6-dien-1-ol: Similar in structure but with an alcohol group instead of an aldehyde.
3,7-Dimethylnona-2,6-dienenitrile: Contains a nitrile group instead of an aldehyde.
Uniqueness
3,7-Dimethylnona-2,6-dienal is unique due to its strong fruity aroma and its versatility in undergoing various chemical reactions. Its aldehyde group makes it highly reactive and suitable for a wide range of applications in different fields .
Properties
CAS No. |
41448-29-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E,6E)-3,7-dimethylnona-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8-9H,4-5,7H2,1-3H3/b10-6+,11-8+ |
InChI Key |
BCEQJZNLIKMDEU-NSJFVGFPSA-N |
Isomeric SMILES |
CC/C(=C/CC/C(=C/C=O)/C)/C |
SMILES |
CCC(=CCCC(=CC=O)C)C |
Canonical SMILES |
CCC(=CCCC(=CC=O)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



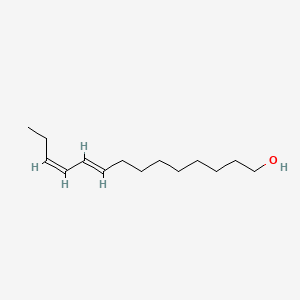
![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)

![2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1607375.png)
